molecular formula C15H19NO2S B13151708 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide

3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide

Cat. No.: B13151708
M. Wt: 277.4 g/mol
InChI Key: JBKXNXHWYBXRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO2S It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide typically involves the sulfonation of 3,8-Dimethyl-5-(propan-2-yl)azulene. The process can be summarized as follows:

    Starting Material: 3,8-Dimethyl-5-(propan-2-yl)azulene.

    Sulfonation: The azulene derivative is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group at the 1-position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized azulene derivatives.

    Reduction: Reduced azulene derivatives, amines.

    Substitution: Substituted azulene derivatives with various functional groups.

Scientific Research Applications

3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other azulene derivatives and studying their chemical properties.

    Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.

    Industry: Utilized in the formulation of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory or microbial processes.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways that regulate inflammation and immune responses.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, immune response, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Guaiazulene: A structurally similar azulene derivative known for its blue color and anti-inflammatory properties.

    Azulene: The parent compound of azulene derivatives, characterized by its aromaticity and blue color.

    3,8-Dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde: Another derivative with similar structural features but different functional groups.

Uniqueness

3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to other azulene derivatives.

Properties

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-ylazulene-1-sulfonamide

InChI

InChI=1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18)

InChI Key

JBKXNXHWYBXRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.